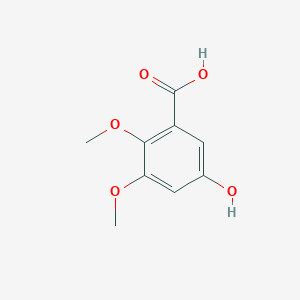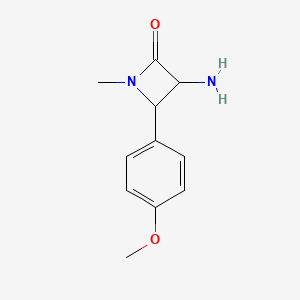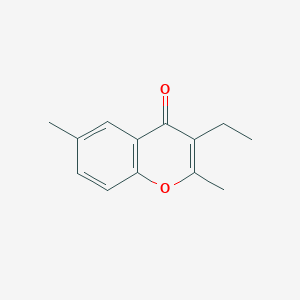
6-(Hydroxymethyl)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the sixth position of the naphthalene ring and a carboxylic acid group (-COOH) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-naphthoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of 2-naphthoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Another synthetic route involves the oxidation of 6-(Hydroxymethyl)-2-naphthaldehyde. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions need to be carefully controlled to prevent over-oxidation and to ensure high yields of 6-(Hydroxymethyl)-2-naphthoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-2-naphthoic acid may involve large-scale hydroxymethylation processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques further enhances the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-2-naphthoic acid.
Reduction: 6-(Hydroxymethyl)-2-naphthyl alcohol.
Substitution: 6-(Substituted methyl)-2-naphthoic acid derivatives.
Scientific Research Applications
6-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthoic acid
- 6-Methyl-2-naphthoic acid
- 6-(Methoxymethyl)-2-naphthoic acid
Uniqueness
6-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
5859-95-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13H,7H2,(H,14,15) |
InChI Key |
YCJVVKLPTMDCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)


![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)


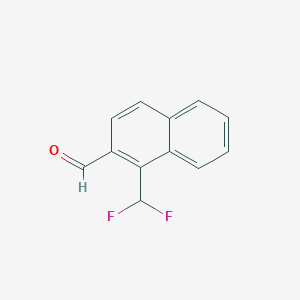
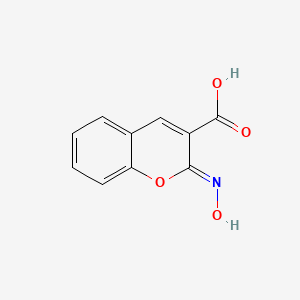

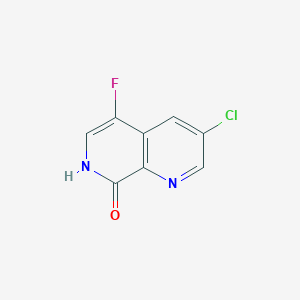
![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)
